{5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone
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Overview
Description
{5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a chlorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the furan and chlorobenzylamine groups under specific reaction conditions. The final step often involves the coupling of the triazole intermediate with the 3,4-dimethoxyphenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the furan ring would yield furanones, while substitution of the chlorobenzyl group could result in various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, {5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of {5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound also contains a furan ring and is used in various chemical applications.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
Uniqueness
What sets {5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone apart is its combination of a triazole ring, furan ring, and chlorobenzylamine moiety
Properties
Molecular Formula |
C22H19ClN4O4 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[5-[(2-chlorophenyl)methylamino]-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-17-10-9-14(12-19(17)30-2)21(28)27-22(24-13-15-6-3-4-7-16(15)23)25-20(26-27)18-8-5-11-31-18/h3-12H,13H2,1-2H3,(H,24,25,26) |
InChI Key |
JWRJZUNMPDYNCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
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